molecular formula C25H25ClN4O B10866146 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10866146
M. Wt: 432.9 g/mol
InChI Key: HALUOMUJKGFJCG-UHFFFAOYSA-N
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Description

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) to introduce the chloro substituent . The resulting intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or ethers.

Mechanism of Action

The mechanism of action of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of structural elements, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25ClN4O

Molecular Weight

432.9 g/mol

IUPAC Name

6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H25ClN4O/c1-15-21(24(26)30(29-15)16-9-5-4-6-10-16)23-22-19(13-25(2,3)14-20(22)31)27-17-11-7-8-12-18(17)28-23/h4-12,23,27-28H,13-14H2,1-3H3

InChI Key

HALUOMUJKGFJCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)Cl)C5=CC=CC=C5

Origin of Product

United States

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